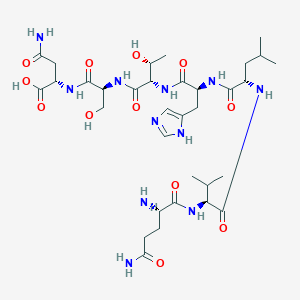![molecular formula C16H23N3 B14207346 Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- CAS No. 831170-31-1](/img/structure/B14207346.png)
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a butyl group and an imidazole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-butyl-: Lacks the imidazole ring and 2-methylpropyl group.
Imidazole derivatives: Compounds like N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine share structural similarities but differ in their specific substitutions.
Uniqueness
The uniqueness of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- lies in its combined structural features of both pyridine and imidazole rings, along with the specific butyl and 2-methylpropyl substitutions. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
831170-31-1 |
|---|---|
Fórmula molecular |
C16H23N3 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
2-[1-butyl-2-(2-methylpropyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C16H23N3/c1-4-5-10-19-12-15(14-8-6-7-9-17-14)18-16(19)11-13(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Clave InChI |
KLYCHKUXRDUQPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=C(N=C1CC(C)C)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


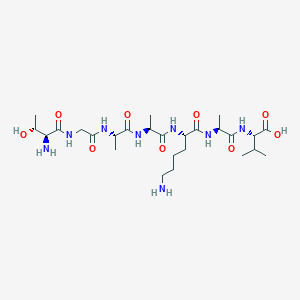

![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
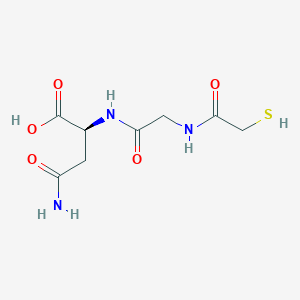
![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
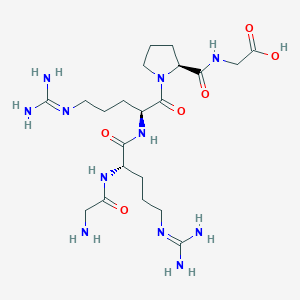
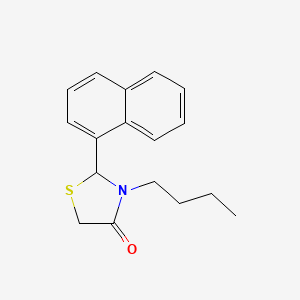
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
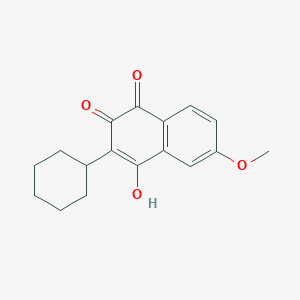
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
